Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester

Description

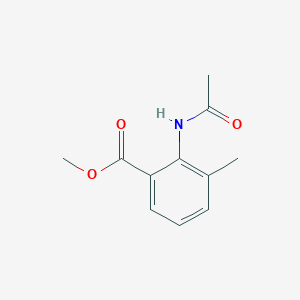

Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester (IUPAC name: methyl 2-acetamido-3-methylbenzoate) is an aromatic ester derivative characterized by a benzoic acid backbone substituted with an acetylamino group (-NHCOCH₃) at position 2 and a methyl group (-CH₃) at position 3, with the carboxylic acid moiety esterified to a methyl group (). This compound is structurally related to anthranilate derivatives and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its stability and reactivity.

Properties

IUPAC Name |

methyl 2-acetamido-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-5-4-6-9(11(14)15-3)10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDJZVUTVOHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester typically involves the acetylation of 2-amino-3-methylbenzoic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the acetylamino group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or acetylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters, amides, or other substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s properties and applications are heavily influenced by the positions of its acetylamino and methyl groups. Key comparisons with similar benzoic acid esters include:

Key Observations :

Physical and Chemical Properties

Data from and related compounds reveal critical differences:

- Polar Surface Area (PSA) : The target compound’s PSA (~55 Ų) aligns with 4-substituted analogs, suggesting moderate membrane permeability, suitable for drug intermediates .

- Thermal Stability: Methyl esters with electron-withdrawing groups (e.g., acetylamino) exhibit higher decomposition temperatures compared to alkyl-substituted analogs .

Biological Activity

Benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester (CAS # 25628-84-6), is a compound of interest due to its potential biological activities. This article explores its biological properties, including toxicity, mutagenicity, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an acetylamino group attached to a methyl-substituted benzoic acid. This structural modification may influence its biological activity compared to other benzoic acid derivatives.

Toxicological Profile

Genotoxicity and Mutagenicity:

Research indicates that this compound does not exhibit genotoxic properties. A bacterial reverse mutation assay (Ames test) conducted on Salmonella typhimurium and Escherichia coli showed no significant increase in revertant colonies at concentrations up to 5000 mg/plate, indicating a lack of mutagenicity under the tested conditions .

Repeated Dose Toxicity:

The compound was assessed for repeated dose toxicity using read-across data from structurally similar compounds. The results indicated that it does not pose significant risks for repeated exposure, with a margin of exposure (MOE) greater than 100 for developmental and reproductive toxicity endpoints .

Skin Sensitization and Respiratory Toxicity:

The compound demonstrated no skin sensitization potential and was also found to be non-toxic to the respiratory system .

Case Studies and Research Findings

-

Toxicity Assessment in Mice:

A study utilizing quantitative structure-activity relationship (QSAR) models assessed the toxicity of various benzoic acid compounds in mice. The findings indicated that specific structural features significantly influenced the oral LD50 values, with implications for predicting toxicity in related compounds . -

Metabolism Studies:

Metabolic profiling using gas chromatography-mass spectrometry has been employed to understand the metabolic pathways of benzoic acid derivatives. Although specific data on this compound are scarce, insights from related studies suggest that metabolic transformations could influence biological activity .

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Genotoxicity | Not genotoxic (Ames test negative) |

| Repeated Dose Toxicity | MOE > 100; low risk for repeated exposure |

| Skin Sensitization | No sensitization potential |

| Respiratory Toxicity | Non-toxic |

| Antimicrobial Activity | Potential antifungal properties suggested |

| Anticancer Potential | Possible interaction with estrogen receptors |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzoic acid, 2-(acetylamino)-3-methyl-, methyl ester, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via acetylation of a methyl anthranilate precursor. Key steps include:

- Using coupling agents like DIEA in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation .

- Optimizing reaction temperature (typically 0–25°C) to minimize side reactions and improve purity.

- Purification via aqueous extraction and chromatography to isolate the product (yields range 26–98% depending on reagents and conditions) .

- Critical Considerations : Monitor reaction progress with TLC or HPLC. Impurities may arise from incomplete acetylation or ester hydrolysis.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm ester and acetyl group positions. For example, the methyl ester typically shows a singlet near δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 222.0896 for CHNO) .

- IR Spectroscopy : Confirm carbonyl stretches (ester C=O at ~1720 cm, amide C=O at ~1650 cm) .

Q. What storage conditions ensure the compound’s stability for long-term research use?

- Best Practices :

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture and light, which degrade ester and amide functionalities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for this compound?

- Approach :

- Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts). Discrepancies may arise from solvent effects or conformational flexibility .

- Validate using reference standards from authoritative databases like NIST Chemistry WebBook or PubChem .

Q. What strategies are effective in analyzing the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Kinetic Studies : Track ester hydrolysis rates under varying pH (e.g., acidic vs. basic conditions) using UV-Vis spectroscopy .

- Protecting Groups : Introduce tert-butyl or benzyl groups to stabilize reactive sites during derivatization .

- Data Interpretation : Hydrolysis half-lives (e.g., t = 24 hours at pH 7) inform solvent compatibility in reaction design .

Q. How can researchers investigate the compound’s potential as a precursor in drug discovery?

- Experimental Design :

- Derivatization : Modify the acetyl or methyl groups to explore structure-activity relationships (SAR). For example, replace the methyl ester with a propyl chain to alter lipophilicity .

- Biological Assays : Screen derivatives for bioactivity (e.g., enzyme inhibition) using in vitro models. Cross-reference cytotoxicity data with physicochemical properties (logP, solubility) .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting mass spectrometry fragmentation patterns for this compound?

- Key Issues : Overlapping peaks from isotopic clusters or in-source decay.

- Solutions :

- Use tandem MS (MS/MS) to isolate fragment ions (e.g., loss of CHO– from the ester group at m/z 179) .

- Compare fragmentation pathways with analogous benzoate esters .

Q. How can computational modeling predict the compound’s solubility and partition coefficients (logP)?

- Tools :

- Crippen or Joback Methods : Estimate logP and solubility using group contribution models .

- Molecular Dynamics (MD) : Simulate solvent interactions in water/octanol systems to validate predictions .

- Validation : Cross-check with experimental shake-flask assays for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.